2-Methyl-6-(3-pyrrolidinyloxy)pyridine
Description
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-methyl-6-pyrrolidin-3-yloxypyridine |
InChI |
InChI=1S/C10H14N2O/c1-8-3-2-4-10(12-8)13-9-5-6-11-7-9/h2-4,9,11H,5-7H2,1H3 |
InChI Key |
OHQGBXHYZHQBKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCNC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves the formation of a pyridyl ether linkage where a pyridine ring is functionalized at the 6-position with a 3-pyrrolidinyloxy substituent. The key steps include:
- Starting Materials: 2-methyl-6-hydroxypyridine or its derivatives as the pyridine core.
- Nucleophilic Substitution or Ether Formation: Reaction of the hydroxyl group with a suitable pyrrolidine derivative, often a 3-pyrrolidinyl halide or activated intermediate.
- Quaternization or Salt Formation: The basic nitrogen in the pyrrolidine ring can be quaternized using alkyl halides or converted into pharmaceutically acceptable acid addition salts (e.g., hydrochloride) to improve solubility and stability.
Detailed Synthetic Route (Based on Patent WO2001019817A2)
- Step 1: Preparation of 2-methyl-6-hydroxypyridine intermediate.
- Step 2: Reaction with 3-pyrrolidinylmethanol or 3-pyrrolidinyl halide under conditions favoring nucleophilic substitution to yield this compound.
- Step 3: Purification by crystallization or chromatography.
- Step 4: Conversion to hydrochloride salt by treatment with hydrochloric acid or alkyl halides to form stable, water-soluble salts.
Alternative Synthetic Approaches
While direct ether formation is common, other methods include:
- Use of Pyrrolidine Derivatives: Employing 3-pyrrolidinylmethanol as a nucleophile in the presence of activating agents (e.g., tosylates or mesylates) to facilitate ether bond formation.
- Microwave-Assisted Synthesis: Some related pyridine derivatives have been synthesized efficiently using microwave irradiation to accelerate reaction rates and improve yields, although specific data for this compound are limited.
Analytical Data and Characterization
The synthesized compound is typically characterized by:
| Technique | Observations/Results |
|---|---|
| NMR Spectroscopy | Characteristic aromatic proton shifts for pyridine ring; signals corresponding to the pyrrolidine ring protons; methyl group at 2-position. |
| IR Spectroscopy | Absorption bands indicative of ether linkage (C–O–C stretch), pyridine ring vibrations, and NH groups from pyrrolidine. |
| Mass Spectrometry | Molecular ion peak consistent with molecular formula C11H16N2O; confirmation of molecular weight ~188 g/mol (free base). |
| Elemental Analysis | Consistent with calculated carbon, hydrogen, and nitrogen percentages. |
| Melting Point | Typically reported for hydrochloride salt form; varies depending on purity and crystallization method. |
These data confirm the successful synthesis and purity of this compound and its salts.
Research Results on Preparation Efficiency and Yields
According to patent literature and experimental reports:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ether formation | Nucleophilic substitution, reflux | 60-85 | Dependent on leaving group and solvent used |
| Salt formation (HCl addition) | Room temperature, aqueous solution | >90 | High purity salt obtained by crystallization |
The yields are generally good, with purification steps critical for obtaining pharmaceutical-grade material.
Notes on Quaternization and Salt Formation
- Quaternization of the pyrrolidine nitrogen can be performed with alkyl halides such as methyl, ethyl, propyl, and butyl chlorides or bromides.
- Acid addition salts can be formed with inorganic acids like hydrochloric acid, hydrobromic acid, sulfuric acid, and organic acids such as oxalic or citric acid.
- These modifications improve solubility, stability, and bioavailability of the compound for pharmaceutical applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(pyrrolidin-3-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-methyl-6-(pyrrolidin-3-yloxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a potential ligand for biological targets.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-methyl-6-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, while the pyrrolidin-3-yloxy group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
2-Methyl-6-(phenylethynyl)-pyridine (MPEP)
- Structure : MPEP features a phenylethynyl group at the 6-position, distinguishing it from the pyrrolidinyloxy substituent in the query compound.
- Pharmacology: Acts as a selective, non-competitive antagonist of mGluR5 (IC₅₀ = 0.37–0.29 μM) . Demonstrates neuroprotective effects in traumatic brain injury (TBI) models by reducing neuronal injury and improving motor recovery . Exhibits anxiolytic-like effects in rodent models (e.g., elevated plus maze, social exploration tests) at doses as low as 0.1 mg/kg . Dual mechanism: At higher concentrations, MPEP also inhibits NMDA receptor activity, complicating its therapeutic specificity .
- Limitations : Poor brain penetration and pharmacokinetics in early studies led to the development of newer analogs like MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]-pyridine), which has improved selectivity and delayed neuroprotective efficacy (>6 hours post-injury) .
(E)-2-Methyl-6-(2-phenylethenyl)-pyridine (SIB-1893)
- Structure : Similar to MPEP but with a styryl (phenylethenyl) group instead of phenylethynyl.
- Reduces glutamate- and NMDA-induced neuronal death in vitro and in vivo, comparable to MPEP . Used to study mGluR5’s role in neuroinflammation, such as methamphetamine-induced IL-6/IL-8 upregulation in astrocytes .
5-Methyl-6-(phenylethynyl)-pyridine (5MPEP)
- Structure : A positional isomer of MPEP with the methyl group at the 5-position.
- Pharmacology :
CPCCOEt (7-Hydroxyiminocyclopropan[b]chromen-1a-carboxylic acid ethyl ester)
- Structure: Non-pyridine-based mGluR1 antagonist but relevant for comparative allosteric modulation.
- Pharmacology: Inhibits mGluR1 via transmembrane domain interactions (Thr815/Ala818 residues), contrasting with MPEP’s action on mGluR5 . Demonstrates subtype-specific non-competitive antagonism, emphasizing structural nuances in receptor targeting .
Structural-Activity Relationship (SAR) and Key Differences
Q & A
Basic Research Questions
Q. What are the key structural features of 2-Methyl-6-(3-pyrrolidinyloxy)pyridine, and how do they influence its chemical reactivity?
- Answer : The compound consists of a pyridine ring substituted with a methyl group at position 2 and a pyrrolidinyloxy group at position 5. The pyrrolidine moiety introduces steric hindrance and basicity, while the pyridine core enables π-π stacking and hydrogen bonding. These features affect solubility, stability, and interaction with biological targets. Structural characterization via X-ray crystallography or NMR is critical for confirming regiochemistry .
| Structural Data | Values |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O·HCl |
| InChI Key | HHOHCAWKIRTDQV-UHFFFAOYSA-N |
| Key Functional Groups | Pyridine, pyrrolidine, methyl |
Q. How is this compound synthesized, and what are common impurities?
- Answer : A typical synthesis involves nucleophilic substitution of 6-chloro-2-methylpyridine with 3-pyrrolidinol under basic conditions (e.g., K₂CO₃ in DMF). Common impurities include unreacted starting materials, over-alkylated products, or ring-opened pyrrolidine derivatives. Purity is assessed via HPLC or LC-MS, with optimization focusing on reaction time, temperature, and stoichiometry .
Q. What in vitro assays are used to screen its biological activity?
- Answer : Basic screening includes:
- Receptor binding assays (e.g., radioligand displacement for mGluR5 or nicotinic acetylcholine receptors).
- Enzyme inhibition studies (e.g., bacterial topoisomerases).
- Cellular toxicity assays (MTT or LDH release in neuronal/HEK293 cells). EC₅₀/IC₅₀ values are determined to prioritize lead optimization .
Advanced Research Questions
Q. How does the compound’s structure-activity relationship (SAR) compare to analogs like MPEP or SIB-1893 in modulating mGluR5?
- Answer : Unlike MPEP (2-methyl-6-(phenylethynyl)pyridine), which is a non-competitive mGluR5 antagonist, this compound’s pyrrolidine oxygen may enhance hydrogen bonding with receptor allosteric sites. SAR studies suggest:
- Pyrrolidine substitution : Bulkier groups reduce blood-brain barrier penetration but improve receptor specificity.
- Pyridine methylation : Increases metabolic stability compared to unsubstituted analogs.
- Comparative EC₅₀ data shows 10x lower potency than MPEP in rodent models .
Q. What experimental models resolve contradictions in its neuroprotective effects?
- Answer : Discrepancies arise from:
- Dosage variability : Neuroprotection is observed at 10–50 mg/kg in MPTP-induced Parkinson’s models but not at higher doses due to off-target NMDA receptor effects.
- Species differences : Rat cortical neurons show reduced glutamate excitotoxicity, while murine models exhibit variable outcomes.
- Methodological controls : Use of mGluR5 knockout mice or selective antagonists (e.g., MTEP) validates target specificity .
Q. How can computational methods guide the optimization of its pharmacokinetic profile?
- Answer :
- Molecular dynamics simulations predict binding poses at mGluR5’s allosteric site.
- ADMET prediction : LogP (~2.1) indicates moderate blood-brain barrier permeability, but metabolic instability (CYP3A4/2D6 susceptibility) suggests need for deuterated analogs or prodrugs.
- Co-crystallization studies with mGluR5 (PDB: 6N4W) identify key residues (e.g., Pro655, Tyr659) for rational design .
Data Contradiction Analysis
Q. Why do in vitro receptor affinity results conflict with in vivo efficacy?
- Answer : Example contradictions:
- In vitro : High mGluR5 binding (Ki = 15 nM) vs. in vivo EC₅₀ = 2.5 µM.
- Resolution : Poor CNS bioavailability (measured via LC-MS in cerebrospinal fluid) or active metabolites (e.g., N-oxide derivatives) may account for discrepancies. Use of PET tracers (e.g., [¹⁸F]FPEB) quantifies target engagement in vivo .
Methodological Recommendations
- Synthetic Optimization : Replace DMF with ionic liquids to reduce toxicity and improve yield .
- Analytical Validation : Use high-resolution mass spectrometry (HRMS) and 2D-NMR (COSY, HSQC) to confirm regiochemistry .
- In Vivo Testing : Employ bilateral intracerebroventricular (ICV) administration to bypass absorption issues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
